1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone
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Overview
Description
2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a quinoxaline ring system and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps. One common method starts with the preparation of the quinoxaline ring, followed by the introduction of the phenyl group and the sulfanyl linkage. The tetrahydroquinoline moiety is then attached through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.
Scientific Research Applications
2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoxaline ring system is known to interact with DNA and proteins, potentially leading to anticancer effects . The sulfanyl linkage and tetrahydroquinoline moiety may also contribute to its biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-phenylquinoxaline-2-thione: Shares the quinoxaline ring system but lacks the tetrahydroquinoline moiety.
N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides: Similar structure with different substituents on the quinoxaline ring.
1,4-bis(3-phenylquinoxalin-2-yl)benzene: Contains multiple quinoxaline units but lacks the tetrahydroquinoline moiety.
Uniqueness
2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to the combination of the quinoxaline ring, phenyl group, sulfanyl linkage, and tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula C19H16N2OS and its IUPAC name. The presence of the dihydroquinoline and quinoxaline moieties suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to dihydroquinoline and quinoxaline derivatives. For instance, a series of quinoxaline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 24.74 | |
Compound B | HCT-116 | 5.12 | |
This compound | TBD | TBD | Current Study |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar thioether derivatives exhibit moderate to good activity against various pathogens, including fungi and bacteria. The presence of the sulfanyl group is crucial for enhancing bioactivity.
Antioxidant Properties
Antioxidant assays have shown that related compounds possess significant radical scavenging abilities. The DPPH radical scavenging assay is commonly used to evaluate such activities, revealing that compounds with similar structural features can effectively neutralize free radicals.
The biological activity of This compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoxaline derivatives inhibit enzymes critical for tumor growth.
- Induction of Apoptosis : Compounds induce apoptosis through mitochondrial pathways, affecting Bcl-2 family proteins.
- Radical Scavenging : The antioxidant capacity helps mitigate oxidative stress, which is often linked to cancer progression.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Alam et al. (2022) synthesized novel quinoxaline derivatives and observed significant anticancer activity against MCF-7 cells with IC50 values comparable to standard treatments like Tamoxifen .
- Ono et al. (2022) reported that quinoxaline-based compounds exhibited potent cytotoxicity against HL-60 leukemia cells, with a notable induction of apoptosis .
Properties
Molecular Formula |
C25H21N3OS |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C25H21N3OS/c29-23(28-16-8-12-18-9-4-7-15-22(18)28)17-30-25-24(19-10-2-1-3-11-19)26-20-13-5-6-14-21(20)27-25/h1-7,9-11,13-15H,8,12,16-17H2 |
InChI Key |
QKIMCQXXAPYVQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
Origin of Product |
United States |
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